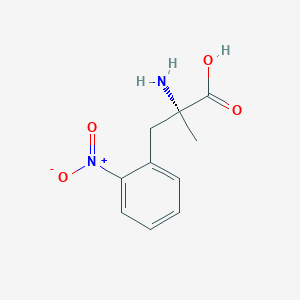

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee)

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) is a compound commonly found in the laboratory setting. It is a chiral amino acid that plays an important role in numerous biochemical and physiological processes. Its unique properties make it an important tool for a variety of scientific research applications. We will also discuss potential future directions for research involving this compound.

科研应用

Biophysical Probe in Protein Structure

(R)-α-Methyl-2-nitrophenylalanine, closely related to p-nitrophenylalanine, has been used as a biophysical probe. It is incorporated into proteins in Escherichia coli, enabling the study of protein structure and function due to its ability to quench the intrinsic fluorescence of tryptophan in proteins (Tsao, Summerer, Ryu, & Schultz, 2006).

Genetic Encoding in Cells

Ortho-substituted phenylalanine derivatives, including nitrophenylalanine, have been genetically encoded in Escherichia coli and mammalian cells. These compounds offer potential in various biochemical and biophysical applications, such as serving as selective sensors to probe protein environments (Tharp, Wang, Lee, Yang, & Liu, 2014).

Conformational Analysis in Peptide Synthesis

Beta-methyl-para-nitrophenylalanine, a derivative, has been studied for its role in peptide synthesis, specifically in the conformational analysis of stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. Such studies contribute significantly to understanding peptide structure and function (Shenderovich, Kövér, Nikiforovich, Jiao, & Hruby, 1998).

Infrared Probe in Protein Research

The use of L-4-nitrophenylalanine, a related compound, as an infrared probe in protein research has been demonstrated. It offers a nonintrusive method for studying protein structure and dynamics with high site-specificity (Smith, Linderman, Luskin, & Brewer, 2011).

Self-Assembling Behavior in Peptide Synthesis

Modifications of phenylalanine, like the addition of a nitro group, have shown profound influences on the self-assembly process of peptides. This has implications for understanding the supramolecular interactions in peptide synthesis (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).

Photochemistry and Photocleavage Applications

The photochemistry of nitrophenylalanine compounds, including photocleavage of the polypeptide backbone, is a promising area. It offers potential in activating or deactivating functional peptides and proteins with high spatial and temporal resolution (Peters, Brock, Wang, & Schultz, 2009).

Synthesis of Quaternary-Carbon-Containing β2,2 -Amino Acids

Research into the synthesis of quaternary-carbon-containing β2,2 -amino acids using RhI-catalyzed arylation of α-substituted β-nitroacrylates has implications for creating non-proteinogenic amino acids like (R)-α-methyl-2-nitrophenylalanine (Fang, Jian, Chang, Kuo, Lee, Wu, & Wu, 2017).

Versatile Set for Protein Synthesis

Biosynthesis of proteins incorporating phenylalanine analogues, including nitrophenylalanine, has been explored for various applications such as photoaffinity labeling and X-ray phasing (Kirshenbaum, Carrico, & Tirrell, 2002).

性质

IUPAC Name |

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)